molecular formula C14H11ClF3NO B1400513 (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine CAS No. 1359656-24-8

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Cat. No.: B1400513
CAS No.: 1359656-24-8
M. Wt: 301.69 g/mol
InChI Key: UQEVLCBMRCKHMM-UHFFFAOYSA-N
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Description

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine is a useful research compound. Its molecular formula is C14H11ClF3NO and its molecular weight is 301.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Applications in Organic Chemistry : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications. They showed good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

  • Synthesis of Novel Poly(amide-ether)s : M. Ghaemy et al. (2013) synthesized new para-linked diether-diamines containing trifluoromethyl groups. These were used to prepare novel poly(amide-ether)s, exhibiting fluorescence emission and high thermal stability (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

  • Photochemical and Photocytotoxic Applications : Uttara Basu et al. (2014) investigated Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, displaying remarkable photocytotoxicity in red light to various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

  • Development of Fluorine-Containing Polyimides : D. Yin et al. (2005) synthesized a fluorinated aromatic diamine monomer, which led to the creation of fluorine-containing polyimides with excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

  • Synthesis of Phenoxy Derivatives for Antimicrobial Applications : P. Sah et al. (2014) reported the synthesis of phenoxy derivatives of substituted benzothiazole organophosphates, showing significant antimicrobial activity against pathogenic bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).

Mechanism of Action

Target of Action

Related compounds have been shown to interact with peripheral sensory trigeminal nerves .

Biochemical Pathways

Related compounds have been shown to affect the production of neurotransmitters .

Pharmacokinetics

It’s known that the compound has a molecular weight of 22156 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have been shown to have analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine. For instance, the compound should be stored under inert gas and away from heat sources . Furthermore, it’s known to be sensitive to moisture .

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVLCBMRCKHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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